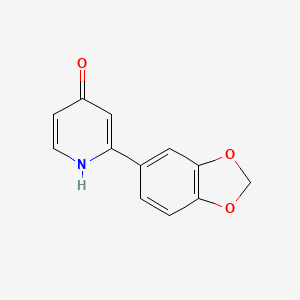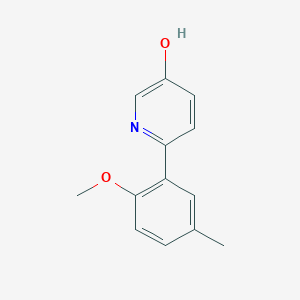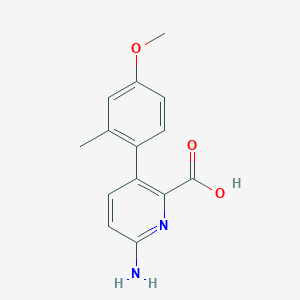
4-(4-Carboxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Carboxyphenyl)nicotinic acid (4-CPN) is a natural product derived from the oxidation of nicotinic acid and is a structural analog of nicotinamide. It is a white-colored crystalline powder with a molecular weight of 197.15 g/mol and a melting point of 220-222°C. 4-CPN is a water-soluble molecule and is used in a variety of scientific and medical applications.
科学的研究の応用
4-(4-Carboxyphenyl)nicotinic acid, 95% has been used in a variety of scientific and medical applications. It has been used for the study of the structure and function of nicotinic acid receptors, as well as for the study of the effects of nicotinic acid on the human body. 4-(4-Carboxyphenyl)nicotinic acid, 95% has also been used in the study of the effects of nicotinic acid on the metabolism of other compounds, such as cholesterol and triglycerides. Additionally, 4-(4-Carboxyphenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the immune system, as well as for the study of the effects of nicotinic acid on the cardiovascular system.
作用機序
The mechanism of action of 4-(4-Carboxyphenyl)nicotinic acid, 95% is not well understood. However, it is believed to act as an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor (GPCR). The activation of the nicotinic acid receptor by 4-(4-Carboxyphenyl)nicotinic acid, 95% leads to the activation of several downstream signaling pathways, including the activation of adenylyl cyclase, which results in the increased production of cyclic adenosine monophosphate (cAMP). This increased production of cAMP then results in the activation of protein kinase A (PKA), which leads to the phosphorylation of several downstream targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Carboxyphenyl)nicotinic acid, 95% are not well understood. However, it is believed to have several beneficial effects on the body. It has been shown to reduce inflammation and to improve insulin sensitivity. Additionally, it has been shown to reduce the levels of triglycerides and cholesterol in the blood. It has also been shown to have a protective effect against oxidative stress.
実験室実験の利点と制限
4-(4-Carboxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a water-soluble molecule, which makes it easy to work with in the lab. Additionally, it has a relatively low cost, which makes it an economical choice for experiments. However, there are some limitations to using 4-(4-Carboxyphenyl)nicotinic acid, 95% in experiments. It is not very stable in solution, and it can be difficult to obtain in high purity.
将来の方向性
There are several potential future directions for the use of 4-(4-Carboxyphenyl)nicotinic acid, 95% in scientific and medical research. One potential direction is the study of the effects of 4-(4-Carboxyphenyl)nicotinic acid, 95% on the human body. Additionally, further research could be done on the mechanism of action of 4-(4-Carboxyphenyl)nicotinic acid, 95%, as well as on its potential therapeutic applications. Further research could also be done on the effects of 4-(4-Carboxyphenyl)nicotinic acid, 95% on the metabolism of other compounds, such as cholesterol and triglycerides. Additionally, further research could be done on the effects of 4-(4-Carboxyphenyl)nicotinic acid, 95% on the immune system and the cardiovascular system. Finally, further research could be done on the potential use of 4-(4-Carboxyphenyl)nicotinic acid, 95% as a dietary supplement.
合成法
The synthesis of 4-(4-Carboxyphenyl)nicotinic acid, 95% is generally achieved through the oxidation of nicotinic acid. The oxidation of nicotinic acid can be done through several methods, including oxidation with hydrogen peroxide, oxidation with sodium hypochlorite, oxidation with sodium nitrite, and oxidation with potassium permanganate. The oxidation of nicotinic acid with hydrogen peroxide is the most widely used method and yields the highest yield of 4-(4-Carboxyphenyl)nicotinic acid, 95%.
特性
IUPAC Name |
4-(4-carboxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-14-7-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRITYLOQFSMJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692543 |
Source


|
| Record name | 4-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-17-1 |
Source


|
| Record name | 4-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














